![molecular formula C18H29N3OS B2495927 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide CAS No. 450340-07-5](/img/structure/B2495927.png)

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide typically involves multi-step reactions, starting from simpler heterocyclic compounds. Pyrazole derivatives, for instance, are synthesized using a variety of methods, including condensation reactions, cyclization, and multi-component reactions (MCR). These methods provide a pathway for the synthesis of heterocyclic compounds with significant biological activity (El Hassani et al., 2023).

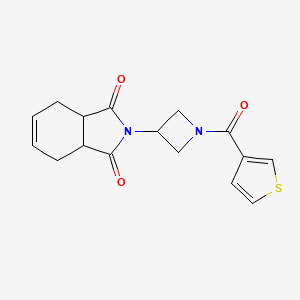

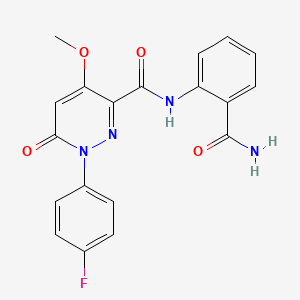

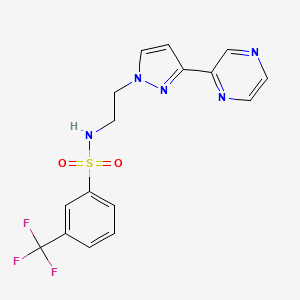

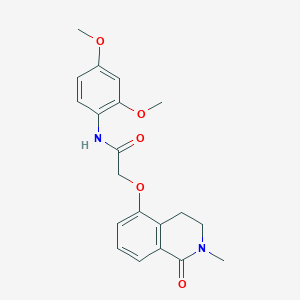

Molecular Structure Analysis

The molecular structure of compounds within the pyrazole family is characterized by a five-membered ring containing two adjacent nitrogen atoms. This structural motif contributes to the compound's reactivity and interaction with biological systems. The presence of tert-butyl groups can influence the molecule's steric properties, potentially affecting its reactivity and biological activity.

Chemical Reactions and Properties

Compounds similar to N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide can undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization. These reactions are pivotal for modifying the compound's functional groups, tailoring its properties for specific applications (Kiyani, 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by their molecular structure. For instance, the incorporation of bulky tert-butyl groups can affect the compound's solubility in organic solvents and its thermal stability.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the molecule. Pyrazole derivatives are known for their varied biological activities, which can be attributed to their ability to interact with biological targets through hydrogen bonding and other non-covalent interactions (Hassani et al., 2023).

Scientific Research Applications

Catalytic Asymmetric Synthesis

A study by Han et al. (2011) explores the use of acrylamides, derived from 3,5-dimethyl-1H-pyrazole, in asymmetric [3+2] cycloaddition with allenoate, using dipeptide-derived phosphines as catalysts. This method affords regiospecific annulation products with moderate enantioselectivities, demonstrating the compound's utility in catalytic asymmetric synthesis (Xiaoyu Han, Suxi Wang, F. Zhong, & Yixin Lu, 2011).

Inhibition of Photosynthetic Electron Transport

Vicentini et al. (2005) synthesized pyrazole derivatives to act as potential inhibitors of photosynthetic electron transport. This study illustrates the potential use of these compounds in agricultural chemistry, particularly as herbicides, by evaluating their ability to interfere with the light-driven reduction of ferricyanide in isolated spinach chloroplasts (C. B. Vicentini, S. Guccione, L. Giurato, Rebecca Ciaccio, D. Mares, & G. Forlani, 2005).

Design and Synthesis of Pyrazole Amide Derivatives

Deng et al. (2016) focused on the target-based design and synthesis of new pyrazole amide derivatives for potential insecticidal activity. This study provides insights into the structural modifications of pyrazole compounds for enhanced biological activity, demonstrating the compound's role in the development of new agrochemicals (Xi-le Deng, Li Zhang, Xueping Hu, Bin Yin, P. Liang, & Xinling Yang, 2016).

Synthesis and Application in Organic Electronics

Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, exploring their photophysical properties and applications in organic light-emitting diodes (OLEDs). This research demonstrates the chemical's relevance in materials science, particularly in the development of efficient and stable OLEDs (Li-min Huang, Guangshui Tu, Y. Chi, W. Hung, Yonggui Song, M. Tseng, P. Chou, Gene-Hsiang Lee, Ken‐Tsung Wong, Shuo‐Hsien Cheng, & Wan-Shan Tsai, 2013).

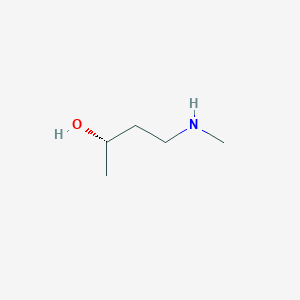

Versatile Intermediates for Asymmetric Synthesis of Amines

Ellman et al. (2002) discussed the use of N-tert-butanesulfinyl imines, showcasing their versatility as intermediates for the asymmetric synthesis of a wide range of highly enantioenriched amines. This study underscores the compound's significance in synthetic organic chemistry, offering a robust methodology for the synthesis of complex amine structures (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

properties

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3OS/c1-18(2,3)21-17(14-11-23-12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSQZFKZJIXVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)